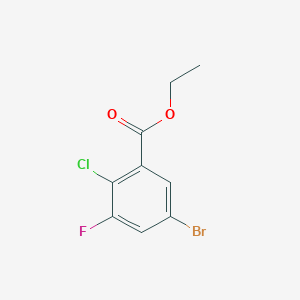

Ethyl 5-bromo-2-chloro-3-fluorobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrClFO2 |

|---|---|

Molecular Weight |

281.50 g/mol |

IUPAC Name |

ethyl 5-bromo-2-chloro-3-fluorobenzoate |

InChI |

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2H2,1H3 |

InChI Key |

SSBJDLBXDRHFEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 5 Bromo 2 Chloro 3 Fluorobenzoate

Strategic Approaches to Polysubstituted Benzoate (B1203000) Synthesis

The construction of polysubstituted benzene (B151609) rings requires careful consideration of the directing effects of existing substituents and the selection of appropriate reagents to achieve the desired substitution pattern. The synthesis of Ethyl 5-bromo-2-chloro-3-fluorobenzoate is a case in point, where the interplay of halogen atoms and the carboxylate group dictates the synthetic strategy.

Esterification Protocols for Substituted Benzoic Acids

The final step in the synthesis of this compound is the esterification of its corresponding carboxylic acid, 5-bromo-2-chloro-3-fluorobenzoic acid. The presence of ortho-substituents (chloro and fluoro groups) to the carboxylic acid can introduce steric hindrance, potentially impeding the reaction. Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method employed.

To overcome the potential for low yields due to steric hindrance and the reversible nature of the reaction, several strategies can be employed. The use of a large excess of the alcohol (ethanol in this case) can shift the equilibrium towards the product side. Additionally, the reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The removal of water as it is formed, for instance, by azeotropic distillation with a suitable solvent like toluene, can also drive the reaction to completion.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate esterification reactions. researchgate.net In a sealed-vessel microwave system, the temperature and pressure can be elevated above the boiling point of the solvent, significantly reducing reaction times and often improving yields, even for sterically hindered substrates.

| Esterification Method | Catalyst | Key Conditions | Typical Yields (for substituted benzoates) |

| Fischer-Speier | H₂SO₄, p-TsOH | Excess alcohol, reflux, water removal | 60-95% |

| Microwave-Assisted | H₂SO₄, solid acids | Sealed vessel, elevated temperature and pressure | 75-98% researchgate.net |

| Thionyl Chloride | SOCl₂ | Inert solvent, followed by addition of alcohol | >90% |

Regioselective Halogenation Techniques on Precursor Aromatic Systems

The key to synthesizing this compound lies in the controlled, stepwise introduction of the three different halogen atoms onto the aromatic ring. This requires a deep understanding of regioselective halogenation techniques.

The introduction of the bromine atom at the 5-position can be achieved through various methods, often relying on the directing effects of the substituents already present on the benzene ring. In a plausible synthetic route starting from 2-chloro-3-fluorobenzoic acid, the carboxylic acid and the chloro group are ortho, para-directing, while the fluorine is also ortho, para-directing. The interplay of these directing effects can lead to a mixture of products.

A powerful strategy for achieving high regioselectivity is directed ortho-metalation (DoM). In this approach, a directing group, such as the carboxylic acid itself, complexes with an organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide), leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to install the bromine atom with high precision.

Alternatively, palladium-catalyzed C-H activation has emerged as a sophisticated tool for regioselective halogenation. Specific ligands and directing groups can be employed to guide the palladium catalyst to a particular C-H bond for functionalization. For instance, Pd(II)-catalyzed meta-C–H bromination of benzoic acid derivatives has been reported, offering a complementary approach to traditional electrophilic substitution. nih.govrsc.org

| Bromination Technique | Reagent/Catalyst | Directing Group | Key Advantage |

| Electrophilic Aromatic Substitution | Br₂/FeBr₃, NBS | Existing ring substituents | Simplicity |

| Directed ortho-Metalation (DoM) | n-BuLi, LDA then NBS | Carboxylic acid, amide | High regioselectivity |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, ligand, NBP | Directing group on substrate | Functional group tolerance, novel selectivity nih.govrsc.org |

The introduction of the chlorine atom at the 2-position can be accomplished through several synthetic strategies. One common approach involves starting with a precursor that already contains the chloro substituent, such as 2-chlorobenzoic acid. Subsequent functionalization at other positions then needs to be carefully orchestrated.

Alternatively, if the synthesis starts from a molecule like 5-bromo-3-fluorobenzoic acid, a selective chlorination at the 2-position is required. This can be challenging due to the presence of other activating or deactivating groups. The Sandmeyer reaction provides a powerful method for introducing a chlorine atom via a diazonium salt intermediate. epo.org For example, starting from 2-amino-5-bromo-3-fluorobenzoic acid, diazotization with nitrous acid followed by treatment with cuprous chloride (CuCl) would yield the desired 5-bromo-2-chloro-3-fluorobenzoic acid.

The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are capable of direct fluorination of electron-rich aromatic rings. However, for a highly substituted and potentially electron-deficient ring, this can be challenging.

A more reliable method for introducing fluorine is often the Balz-Schiemann reaction, which is a thermal decomposition of an aryl diazonium tetrafluoroborate salt. This reaction is a variant of the Sandmeyer reaction and is a cornerstone of aromatic fluorination chemistry.

Convergent and Linear Synthesis Pathways

The synthesis of a complex molecule like this compound can be approached from two main strategic standpoints: linear and convergent synthesis.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential modification of a single starting material. | Conceptually simple to plan. | Overall yield can be low for long sequences. |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Higher overall yields, greater flexibility. | More complex to plan, requires robust coupling reactions. |

Precursor Synthesis and Functionalization Schemes

The synthesis of this compound is not a trivial process and typically involves a multi-step pathway. A common strategy for synthesizing polysubstituted aromatic compounds is to start with an aniline derivative and utilize the Sandmeyer reaction, which allows for the sequential and regioselective introduction of halides via diazonium salts. wikipedia.orglscollege.ac.in

One plausible synthetic route begins with a precursor such as 2-amino-3-fluorobenzoic acid. This starting material can undergo a series of diazotization and substitution reactions to introduce the chloro and bromo substituents. The Sandmeyer reaction is particularly useful as it converts a primary aromatic amine, through its diazonium salt, into a wide range of functional groups, including halides. nih.govbyjus.com The general mechanism involves the formation of an aryl radical after a single electron transfer from a copper(I) catalyst to the diazonium salt, followed by the release of nitrogen gas. jk-sci.com

A potential functionalization scheme is outlined below:

Diazotization and Chlorination: The starting material, an appropriately substituted aminobenzoic acid, is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form the diazonium salt. This intermediate is then reacted with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom.

Bromination: The resulting chlorofluorobenzoic acid can then be brominated. Electrophilic aromatic substitution with a brominating agent like N-bromosuccinimide (NBS) or dibromohydantoin in the presence of an acid catalyst can introduce the bromine atom at the desired position. The directing effects of the existing substituents (chloro, fluoro, and carboxylic acid groups) are crucial for achieving the correct regiochemistry.

Esterification: The final step is the conversion of the carboxylic acid group to an ethyl ester. This is typically achieved through Fischer esterification, where the 5-bromo-2-chloro-3-fluorobenzoic acid is refluxed with excess ethanol in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.com

The following table summarizes the key compounds in this proposed synthetic pathway.

| Compound Name | Role in Synthesis | Molecular Formula |

| 2-Amino-3-fluorobenzoic acid | Starting Precursor | C₇H₆FNO₂ |

| 2-Chloro-3-fluorobenzoic acid | Intermediate | C₇H₄ClFO₂ |

| 5-Bromo-2-chloro-3-fluorobenzoic acid | Direct Precursor to Ester | C₇H₃BrClFO₂ |

| This compound | Final Product | C₉H₇BrClFO₂ |

Optimized Reaction Conditions and Catalytic Systems for Key Synthetic Steps

Optimization of reaction conditions is critical for maximizing yield and purity in multi-step syntheses. Each transformation requires a specific set of parameters and catalytic systems.

For the Sandmeyer reaction , the choice of copper salt is crucial; copper(I) chloride (CuCl) is used for chlorination and copper(I) bromide (CuBr) for bromination. lscollege.ac.in The reaction is typically carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate. A patent for a similar compound describes adding a sodium nitrite solution dropwise to the amino precursor in a 20% hydrochloric acid solution while maintaining the temperature between -5 to 6 °C. google.com

Electrophilic bromination of the aromatic ring often employs catalysts to enhance the electrophilicity of the bromine source. Strong acids like sulfuric acid are commonly used. For instance, the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid has been reported using N-bromosuccinimide (NBS) in a sulfuric acid system. epo.orgpatsnap.com

The final esterification step is an equilibrium-driven process. To favor the formation of the ethyl ester, an excess of ethanol is used, and a strong acid catalyst is employed. chemicalbook.com Microwave heating has been shown to be an effective method for accelerating the synthesis of ethyl benzoate, with studies showing high yields in shorter reaction times compared to conventional heating. cibtech.org

The table below outlines typical optimized conditions for these key transformations, based on established methodologies for similar compounds.

| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Reaction Time |

| Diazotization/Chlorination (Sandmeyer) | 1. NaNO₂, HCl2. CuCl | Water / Acid | -5 to 5 °C | 30-60 min |

| Electrophilic Bromination | N-Bromosuccinimide (NBS), H₂SO₄ | Sulfuric Acid | Room Temp to 50 °C | 2-10 hours |

| Fischer Esterification | Ethanol (excess), conc. H₂SO₄ | Ethanol | Reflux (approx. 78 °C) | 4-6 hours |

Advanced Purification and Isolation Methodologies for High-Purity Synthesis Products

Achieving high purity for the final product, this compound, is essential, particularly for its use as an intermediate in pharmaceuticals or other fine chemicals. Advanced purification techniques are employed to remove unreacted starting materials, intermediates, byproducts, and catalyst residues.

Preparative Chromatographic Techniques

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for isolating and purifying compounds from complex mixtures with high resolution. nih.govnih.gov It operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate substantial quantities of the target compound. mdpi.com

For a moderately polar compound like this compound, both normal-phase and reversed-phase chromatography can be effective.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, using a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., mixtures of water with methanol or acetonitrile). The separation is based on hydrophobic interactions.

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., mixtures of hexane and ethyl acetate). It is effective for separating isomers and compounds with differing polarity.

The selection of the appropriate chromatographic conditions is determined through initial analytical-scale experiments to optimize separation and resolution before scaling up to a preparative system.

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |

| Stationary Phase | Octadecylsilane (C18) bonded silica | Silica Gel |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Hexane/Ethyl Acetate or Heptane/Isopropanol gradients |

| Detection | UV-Vis Detector (typically at 254 nm) | UV-Vis Detector |

| Elution Order | More polar compounds elute first | Less polar compounds elute first |

Advanced Recrystallization and Distillation Strategies

Recrystallization is a fundamental purification technique for solid compounds based on differences in solubility. mt.com The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound is highly soluble, and impurities are either insoluble or soluble enough to remain in the solution upon cooling. As the saturated solution cools slowly, the desired compound forms pure crystals, excluding impurities. tifr.res.in The choice of solvent is critical; an ideal solvent provides a steep solubility curve as a function of temperature. For esters, common recrystallization solvents include ethanol, ethyl acetate, or solvent pairs like hexane/ethyl acetate or ethanol/water. rochester.edureddit.com

Distillation is used to purify liquids based on differences in boiling points. Given that this compound is expected to have a high boiling point due to its molecular weight and polarity, standard atmospheric distillation may require temperatures high enough to cause decomposition. researchgate.netVacuum distillation is the preferred strategy in such cases. wikipedia.org By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, allowing for distillation at a lower temperature and preventing thermal degradation. buschvacuum.com This technique is highly effective for separating high-boiling point esters from non-volatile impurities or other components with significantly different vapor pressures. sciencemadness.org

Chemical Reactivity and Transformation of Ethyl 5 Bromo 2 Chloro 3 Fluorobenzoate

Reactivity of the Ester Moiety

The ethyl ester group is a key functional handle, susceptible to a variety of transformations common to carboxylic acid derivatives.

The ester functionality can be readily cleaved through hydrolysis under either acidic or basic conditions. smolecule.com This reaction converts the ester back to the parent carboxylic acid, 5-bromo-2-chloro-3-fluorobenzoic acid, and ethanol. smolecule.com This transformation is fundamental for synthetic routes where the carboxylic acid is required for subsequent reactions, such as amide bond formation.

Transesterification, the process of exchanging the ethyl group for a different alkyl or aryl group, can also be achieved, typically by reacting the ester with another alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a library of different esters from the parent ethyl ester.

Table 1: Representative Ester Cleavage and Exchange Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Base-Mediated Hydrolysis | Aqueous NaOH or KOH, followed by acid workup | 5-bromo-2-chloro-3-fluorobenzoic acid |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄, HCl), Heat | 5-bromo-2-chloro-3-fluorobenzoic acid |

| Transesterification | R-OH (e.g., Methanol, Propanol), Acid or Base Catalyst | Alkyl 5-bromo-2-chloro-3-fluorobenzoate |

The ester group can be selectively reduced to a primary alcohol, yielding (5-bromo-2-chloro-3-fluorophenyl)methanol. This transformation requires strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). smolecule.com The reaction proceeds via the reduction of the carbonyl group, leaving the aromatic ring and its halogen substituents intact under typical conditions. This pathway is crucial for accessing the corresponding benzyl (B1604629) alcohol derivative, a versatile intermediate for further functionalization.

Nucleophilic acyl substitution allows for the conversion of the ester into other carboxylic acid derivatives, such as amides. This typically involves reacting the ester with a potent nucleophile, like an amine or its anion. For instance, treatment with ammonia (B1221849) or a primary/secondary amine can yield the corresponding primary, secondary, or tertiary amide. These reactions often require elevated temperatures or catalysis to proceed efficiently. This reactivity provides a direct route to introduce nitrogen-containing functional groups, which are prevalent in biologically active molecules.

Reactivity of the Aryl Halogens

The benzene (B151609) ring of Ethyl 5-bromo-2-chloro-3-fluorobenzoate is adorned with three different halogens, each exhibiting distinct reactivity profiles in metal-catalyzed cross-coupling reactions. The general order of reactivity for these halogens in such reactions is Br > Cl > F. This differential reactivity allows for selective, stepwise functionalization of the aromatic core.

Palladium catalysis is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds at the aryl halide positions. scielo.br The C-Br bond is the most susceptible to oxidative addition to a Pd(0) complex, making it the primary site for these transformations. scielo.br

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. Reacting this compound with an arylboronic acid would selectively yield a biaryl compound at the C5 position.

Stille Coupling: Involves the coupling of the aryl halide with an organostannane reagent. This method is known for its tolerance of a wide variety of functional groups.

Heck Reaction: This reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. scielo.br This would introduce a vinyl group at the C5 position of the molecule.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to synthesize aryl alkynes. beilstein-journals.org

Negishi Coupling: This involves the reaction of the aryl halide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.gov

Under standard conditions, these reactions occur selectively at the more reactive C-Br bond, leaving the C-Cl and C-F bonds untouched. This allows for subsequent, more forcing reactions to modify the other positions if desired.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Biaryl or Alkyl/Vinyl-substituted arene |

| Stille | R-Sn(R')₃ | Biaryl or Alkyl/Vinyl-substituted arene |

| Heck | Alkene | Styrenyl derivative |

| Sonogashira | Terminal Alkyne | Aryl alkyne |

| Negishi | R-Zn-X | Biaryl or Alkyl-substituted arene |

While palladium catalysts are highly effective for activating C-Br bonds, nickel catalysts offer a complementary and sometimes superior reactivity profile, particularly for the activation of less reactive C-Cl and C-F bonds. beilstein-journals.orgnih.govresearchgate.net Nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura type couplings with arylboronic acids, can be employed to functionalize the C-Cl position. core.ac.uk

Activating the highly inert C-F bond is more challenging but can be achieved under specific nickel-catalyzed conditions, often involving specialized ligands. beilstein-journals.orgbeilstein-archives.org The ability to use nickel catalysts provides an orthogonal strategy to palladium, enabling the sequential functionalization of the different halogen positions on the aromatic ring. For instance, a palladium catalyst could be used to react the C-Br bond, followed by a nickel-catalyzed reaction to functionalize the C-Cl bond, demonstrating the synthetic utility of this molecule. beilstein-archives.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the aromatic ring is substituted with three halogen atoms (Br, Cl, F) and an ethyl carboxylate group, all of which are electron-withdrawing.

The reactivity of the halogens as leaving groups in SNAr reactions typically follows the trend F > Cl > Br > I, which is inverse to their electronegativity. This is because the rate-determining step is the attack of the nucleophile to form a stabilized carbanion (a Meisenheimer complex), and the highly electronegative fluorine atom is most effective at stabilizing the negative charge.

Given the substitution pattern of this compound, the chlorine atom at the C2 position is the most likely site for nucleophilic attack. This is due to the cumulative electron-withdrawing effect of the adjacent fluorine at C3 and the ethyl carboxylate group at C1, which would effectively stabilize the intermediate Meisenheimer complex. The fluorine atom, while typically a good leaving group, is less activated in this specific molecule compared to the chlorine. The bromine at C5 is the least likely to be substituted via an SNAr mechanism.

| Position of Halogen | Likelihood of Substitution | Justification |

|---|---|---|

| C2-Chloro | Most Likely | Activated by adjacent C1-ester and C3-fluoro groups. |

| C3-Fluoro | Less Likely | Less activated compared to the C2-chloro position. |

| C5-Bromo | Least Likely | Lacks significant activation from other substituents. |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a common reaction in organometallic chemistry used to prepare organolithium and Grignard reagents. wikipedia.org This reaction involves the treatment of an organic halide with an organometallic reagent, typically an alkyllithium compound. wikipedia.org The rate of exchange is generally I > Br > Cl > F.

For this compound, the carbon-bromine bond at the C5 position is significantly more susceptible to metal-halogen exchange than the carbon-chlorine bond at the C2 position. Reactions with strong bases like n-butyllithium or t-butyllithium at low temperatures are expected to selectively form the 5-lithio derivative. This selectivity allows for the introduction of various electrophiles at the C5 position.

| Reagent | Predicted Site of Exchange | Resulting Intermediate |

|---|---|---|

| n-Butyllithium (n-BuLi) | C5-Bromo | Ethyl 2-chloro-3-fluoro-5-lithiobenzoate |

| sec-Butyllithium (s-BuLi) | C5-Bromo | Ethyl 2-chloro-3-fluoro-5-lithiobenzoate |

| tert-Butyllithium (t-BuLi) | C5-Bromo | Ethyl 2-chloro-3-fluoro-5-lithiobenzoate |

Reactivity of the Aromatic Ring System

Electrophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS) involves the reaction of an aromatic ring with an electrophile, leading to the substitution of a hydrogen atom. The substituents on the benzene ring play a crucial role in determining the rate and regioselectivity of the reaction. In this compound, all substituents are deactivating, making the ring significantly less reactive towards electrophiles compared to benzene.

The directing effects of the substituents are as follows:

Halogens (Br, Cl, F): Ortho, para-directing but deactivating.

Ethyl carboxylate (-COOEt): Meta-directing and strongly deactivating.

Considering the positions of the existing substituents, the only available positions for substitution are C4 and C6. The directing effects of the substituents would lead to a complex mixture of products, with a general preference for substitution at the C6 position, which is ortho to the bromine at C5 and para to the chlorine at C2. However, the strong deactivating nature of the ring makes forcing conditions necessary for any electrophilic substitution to occur.

Directed Ortho Metalation (DoM) and Subsequent Quenching Reactions

Directed Ortho Metalation (DoM) is a powerful method for the regioselective functionalization of aromatic compounds. wikipedia.org It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org

In this compound, the ethyl carboxylate group is not a strong directing group for DoM. The halogens themselves can act as weak directing groups. The fluorine atom at C3 is the most likely candidate to direct metalation to the C4 position. However, a significant competing reaction would be the metal-halogen exchange at the C5-bromo position, which is generally a much faster process. Therefore, achieving selective DoM in the presence of a bromine atom is challenging and would likely require carefully controlled conditions and specific reagents to favor deprotonation over halogen exchange.

Mechanistic Investigations of Reactions Involving Ethyl 5 Bromo 2 Chloro 3 Fluorobenzoate

Elucidation of Reaction Mechanisms in Ester Functionalization

The functionalization of the ester moiety in Ethyl 5-bromo-2-chloro-3-fluorobenzoate, primarily through hydrolysis, is a critical reaction for the synthesis of its corresponding carboxylic acid, a valuable intermediate in medicinal chemistry. The mechanism of this transformation is significantly influenced by the steric and electronic environment of the ester group.

The alkaline hydrolysis of esters, including substituted benzoates, typically proceeds through a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. researchgate.netrsc.org This pathway involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This initial attack is generally the rate-determining step, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the departure of the ethoxide leaving group and the formation of the carboxylate salt, which is then protonated to yield the carboxylic acid.

Interactive Table: Influence of Substituents on Alkaline Hydrolysis of Benzoates.

| Substituent Position | Electronic Effect | Steric Effect | Expected Impact on Hydrolysis Rate |

| Ortho | Inductive withdrawal (-I), Resonance withdrawal (-R) | High | Rate may be decreased due to steric hindrance |

| Meta | Inductive withdrawal (-I) | Low | Rate is generally increased |

| Para | Inductive withdrawal (-I), Resonance withdrawal (-R) | Negligible | Rate is significantly increased |

Mechanistic Pathways of Halogen-Dependent Transformations

The presence of three distinct halogen atoms on the benzene (B151609) ring of this compound provides multiple sites for transformations, primarily through cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. nih.govrsc.org The generally accepted catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. In the case of this compound, the reactivity of the carbon-halogen bonds follows the order C-Br > C-Cl, making the bromo-substituent the most likely site for initial oxidative addition. This step results in the formation of a palladium(II) intermediate.

Transmetalation: The organopalladium(II) halide intermediate then undergoes transmetalation with an organoboron reagent in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The efficiency and selectivity of these reactions are highly dependent on the choice of ligands, base, and solvent, which can influence the rates of the individual steps in the catalytic cycle. nih.gov For sterically hindered substrates, such as this compound, the use of bulky and electron-rich phosphine (B1218219) ligands is often crucial to promote both the oxidative addition and reductive elimination steps. rsc.org

Transition State Analysis for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is another important transformation for aryl halides. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex as a key intermediate. masterorganicchemistry.comlibretexts.org

The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing a leaving group, leading to the formation of a negatively charged, non-aromatic intermediate known as the Meisenheimer complex. masterorganicchemistry.comlibretexts.org The stability of this intermediate is crucial for the reaction to proceed. Electron-withdrawing groups on the aromatic ring, particularly at the ortho and para positions relative to the leaving group, can stabilize the negative charge through resonance and inductive effects, thereby lowering the activation energy of the transition state leading to its formation. masterorganicchemistry.com

In this compound, the presence of the ester group and the halogens contributes to the activation of the ring towards nucleophilic attack. The relative reactivity of the halogens as leaving groups in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to their reactivity in oxidative addition. This is because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more susceptible to nucleophilic attack. However, the strength of the C-X bond also plays a role in the second step, the elimination of the halide.

Computational studies and kinetic isotope effect experiments on related systems suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state, bypassing a discrete Meisenheimer intermediate. nih.gov The exact mechanistic pathway for this compound would likely depend on the nature of the nucleophile and the specific reaction conditions.

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic studies are essential for a quantitative understanding of the reaction mechanisms involving this compound.

For the alkaline hydrolysis of substituted benzoates, kinetic studies typically involve measuring the reaction rate under pseudo-first-order conditions with a large excess of base. The second-order rate constants can then be determined and correlated with substituent parameters (e.g., Hammett constants) to quantify the electronic and steric effects. researchgate.netrsc.org Such studies on ethyl benzoate (B1203000) itself have provided valuable data on its activation parameters. iosrjournals.org

In the context of palladium-catalyzed cross-coupling reactions, kinetic modeling and experimental studies can help identify the rate-determining step and the resting state of the catalyst. researchgate.net For example, a non-first-order dependence on the catalyst concentration can indicate the involvement of dimeric palladium species that are off-cycle. researchgate.net The thermodynamic parameters, such as the enthalpy and entropy of activation, provide insights into the nature of the transition states.

The following table summarizes hypothetical kinetic data for the Suzuki-Miyaura coupling of an aryl bromide, illustrating the type of information that would be sought for this compound.

Interactive Table: Hypothetical Kinetic Data for a Suzuki-Miyaura Coupling Reaction.

| Parameter | Value | Interpretation |

| Reaction Order in Aryl Bromide | ~1 | Consistent with oxidative addition being involved in the rate-determining step |

| Reaction Order in Boronic Acid | 0 to 1 | A fractional order may suggest a pre-equilibrium involving the boronic acid |

| Reaction Order in Base | Variable | Complex dependence, often involved in the transmetalation step |

| Reaction Order in Catalyst | ~0.5 | May indicate an off-cycle catalyst dimer |

| Activation Energy (Ea) | 15-25 kcal/mol | Typical range for palladium-catalyzed cross-coupling reactions |

| Enthalpy of Activation (ΔH‡) | 14-24 kcal/mol | Reflects the energy barrier of the transition state |

| Entropy of Activation (ΔS‡) | Negative | Suggests an associative mechanism in the rate-determining step |

Further experimental and computational studies are necessary to fully map the kinetic and thermodynamic landscape of reactions involving this compound and to precisely predict its reactivity under various conditions.

Advanced Structural and Spectroscopic Characterization Methodologies for Ethyl 5 Bromo 2 Chloro 3 Fluorobenzoate

High-Resolution Mass Spectrometry for Elemental Composition Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of Ethyl 5-bromo-2-chloro-3-fluorobenzoate. This technique measures the mass-to-charge ratio (m/z) of ions with extremely high precision, allowing for the determination of the elemental formula of the compound.

For this compound (C9H7BrClFO2), the calculated exact mass of its molecular ion [M]+• is 280.9302 u. HRMS analysis would be expected to yield an m/z value that matches this theoretical mass to within a few parts per million (ppm), thus confirming the elemental composition. The presence of bromine and chlorine, with their distinct isotopic patterns (79Br/81Br in an approximate 1:1 ratio, and 35Cl/37Cl in an approximate 3:1 ratio), results in a characteristic isotopic cluster for the molecular ion peak, further validating the compound's identity.

Electron Ionization (EI) is a common technique used in conjunction with mass spectrometry that provides insight into the molecule's structure through fragmentation analysis. The fragmentation of esters often follows predictable pathways. libretexts.orgchemistrynotmystery.com For this compound, key fragmentation patterns would likely include:

Loss of the ethoxy group (-•OCH2CH3): This involves the cleavage of the C-O bond of the ester, leading to the formation of a stable acylium ion.

Loss of ethylene (C2H4): A McLafferty rearrangement can occur if a gamma-hydrogen is available, though it is less common for ethyl esters compared to longer chain esters.

Cleavage of halogens: The loss of bromine or chlorine radicals can also be observed.

Aromatic ring fragmentation: At higher energies, the stable aromatic ring can also fragment.

A summary of the expected high-resolution mass spectrometry data is presented below.

| Ion Formula | Description | Calculated m/z |

| [C9H779Br35ClFO2]+• | Molecular Ion | 280.9302 |

| [C7H279Br35ClFO]+ | Loss of ethoxy radical (-OCH2CH3) | 234.9013 |

| [C9H779Br35ClFO]+• | Loss of carbon monoxide (-CO) from acylium ion | 206.9064 |

| [C7H235ClFO]+ | Loss of ethoxy radical and bromine radical (-Br) | 155.9752 |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.

1H and 13C NMR for Carbon Skeleton and Proton Environment Analysis

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. The spectrum of this compound is expected to show signals for the two aromatic protons and the protons of the ethyl ester group.

Aromatic Region: Two distinct signals are expected for the two protons on the benzene (B151609) ring. Due to the anisotropic effects and varying electronic environments created by the three different halogen substituents and the ester group, these protons will have different chemical shifts, likely appearing as doublets due to coupling with each other and potentially showing further smaller couplings to the fluorine atom.

Aliphatic Region: The ethyl group will exhibit a characteristic pattern: a quartet for the methylene (-CH2-) protons coupled to the three methyl protons, and a triplet for the methyl (-CH3) protons coupled to the two methylene protons. rsc.org

¹³C NMR spectroscopy probes the carbon framework of the molecule. The spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Aromatic Carbons: Six signals will appear in the aromatic region of the spectrum. The chemical shifts will be significantly influenced by the attached substituents. Carbons directly bonded to the electronegative halogens and the ester group will be deshielded and appear at a lower field.

Carbonyl Carbon: The ester carbonyl carbon will have a characteristic chemical shift in the range of 160-170 ppm. rsc.org

Aliphatic Carbons: The two carbons of the ethyl group will appear in the upfield region of the spectrum.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Aromatic CH | ~ 7.5 - 8.0 | ~ 125 - 135 | Doublet |

| Aromatic CH | ~ 7.5 - 8.0 | ~ 125 - 135 | Doublet |

| Aromatic C-Br | - | ~ 115 - 125 | Singlet |

| Aromatic C-Cl | - | ~ 130 - 140 | Singlet |

| Aromatic C-F | - | ~ 155 - 165 (d) | Doublet (¹JCF) |

| Aromatic C-COOEt | - | ~ 130 - 135 | Singlet |

| Carbonyl C=O | - | ~ 164 - 168 | Singlet |

| Methylene -CH2- | ~ 4.4 | ~ 62 | Quartet |

| Methyl -CH3 | ~ 1.4 | ~ 14 | Triplet |

19F NMR for Fluorine Environment and Coupling Constants

¹⁹F NMR is a highly sensitive technique that is crucial for fluorine-containing compounds. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift of this signal is highly dependent on its electronic environment on the aromatic ring. acs.orgrsc.org This fluorine atom will exhibit coupling to the adjacent aromatic protons, resulting in a multiplet structure that can help confirm the substitution pattern on the ring. The magnitude of the through-bond scalar couplings (J-couplings) between fluorine and neighboring protons (³JHF) and carbons (JCF) provides valuable structural information.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity Elucidation

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu It would show a cross-peak between the two aromatic protons, confirming their connectivity, as well as a cross-peak between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.net It is used to definitively assign the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) couplings between protons and carbons. researchgate.net This is particularly powerful for identifying quaternary carbons (those without attached protons) and piecing together the molecular fragments. Key HMBC correlations would be expected from the aromatic protons to the carbonyl carbon and from the methylene protons to the carbonyl carbon, confirming the ester linkage and the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. While less critical for this relatively rigid molecule, it could help confirm the regiochemistry by showing spatial proximity between, for example, a proton on the ethyl group and a proton on the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.comresearchgate.net

Characteristic Absorption Frequencies of Halogenated Benzoate (B1203000) Esters

The IR and Raman spectra of this compound would be expected to display a series of characteristic bands that confirm the presence of the key functional groups. spectroscopyonline.com

Carbonyl (C=O) Stretch: A strong absorption band is expected in the IR spectrum for the ester carbonyl group. Due to conjugation with the aromatic ring, this band typically appears in the range of 1715-1730 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C-O Stretches: Esters show two characteristic C-O stretching vibrations. For an aromatic ester, a C-C-O stretch is expected around 1250-1310 cm⁻¹ and an O-C-C stretch appears around 1100-1130 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, which are characteristic of the carbon-carbon stretching vibrations within the benzene ring. libretexts.org

C-H Stretches: The spectrum will show aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹. vscht.cz

C-Halogen Stretches: The carbon-halogen stretching vibrations occur at lower frequencies. The C-F stretch is typically found in the 1000-1400 cm⁻¹ range, the C-Cl stretch in the 600-800 cm⁻¹ range, and the C-Br stretch in the 500-600 cm⁻¹ range. These bands can be intense in the IR spectrum. spectroscopyonline.com

The table below details the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2980 | Medium |

| Ester C=O | Stretching (Conjugated) | 1715 - 1730 | Strong |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium to Weak |

| Ester C-O | Asymmetric Stretch | 1250 - 1310 | Strong |

| Ester C-O | Symmetric Stretch | 1100 - 1130 | Strong |

| C-F | Stretching | 1000 - 1400 | Strong |

| C-Cl | Stretching | 600 - 800 | Strong |

| C-Br | Stretching | 500 - 600 | Strong |

Correlation of Vibrational Modes with Molecular Structure and Substituent Effects

The vibrational spectrum of this compound, typically analyzed using Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint that is highly sensitive to its structural features. The positions, intensities, and shapes of the vibrational bands are directly correlated with the molecule's geometry and the electronic properties of its constituent atoms and functional groups.

The presence of multiple halogen substituents (bromine, chlorine, and fluorine) on the benzene ring, along with the ethyl ester group, leads to a complex vibrational spectrum. The interpretation of this spectrum relies on understanding the individual and collective effects of these substituents on the vibrational modes of the benzene ring and the ester moiety.

Substituent Effects on Vibrational Frequencies:

The electronegativity and mass of the halogen substituents significantly influence the vibrational frequencies of the C-H and C-C bonds within the benzene ring.

Inductive and Resonance Effects: The halogens (F, Cl, Br) are electron-withdrawing groups due to their high electronegativity (inductive effect), which can alter the electron density distribution within the benzene ring. masterorganicchemistry.com This, in turn, affects the force constants of the various bonds and consequently their vibrational frequencies. nih.gov Fluorine, being the most electronegative, will exert the strongest inductive effect.

Mass Effect: The mass of the substituents also plays a crucial role. Heavier atoms, like bromine, will generally lead to lower frequency vibrations for the bonds they are directly involved in (e.g., C-Br stretching). Isotopic substitution studies have demonstrated that increasing the mass of an atom leads to a decrease in the vibrational frequency of the corresponding modes. libretexts.org

Expected Vibrational Modes:

A detailed analysis of the vibrational spectrum would involve the assignment of specific bands to different molecular motions. Density functional theory (DFT) calculations are often employed to aid in these assignments for complex molecules. rsc.orgnih.gov

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Influence of Substituents |

| Carbonyl (C=O) of Ester | Stretching | 1720-1740 | The electron-withdrawing nature of the halogenated ring can slightly increase the C=O stretching frequency. |

| C-O of Ester | Stretching | 1250-1300 | Coupled with other ring vibrations. |

| Aromatic C=C | Stretching | 1450-1600 | Multiple bands are expected due to the reduced symmetry of the substituted ring. |

| Aromatic C-H | Stretching | 3000-3100 | The intensity and position can be influenced by the adjacent halogen atoms. |

| C-F | Stretching | 1000-1400 | Typically a strong and characteristic absorption. |

| C-Cl | Stretching | 600-800 | |

| C-Br | Stretching | 500-600 |

This table is generated based on general spectroscopic principles and data for related compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular conformation, intermolecular interactions, and crystal packing of this compound.

The conformation of the ethyl ester group relative to the substituted benzene ring is a key structural feature. Studies on similar ethyl benzoate derivatives often show that the ester group is nearly co-planar with the benzene ring to maximize π-conjugation. nih.gov However, steric hindrance from the ortho-chloro substituent could lead to a twisted conformation where the ester group is rotated out of the plane of the aromatic ring.

In the crystalline state, molecules of this compound would be held together by a network of intermolecular interactions. Given the molecular structure, the following interactions are likely to be significant:

Halogen Bonding: The electrophilic region on the halogen atoms (particularly bromine and chlorine) can interact with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the carbonyl group.

π-π Stacking: The electron-deficient nature of the halogenated aromatic ring could facilitate offset π-π stacking interactions with neighboring rings. semanticscholar.org

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and ethyl C-H groups as donors and the carbonyl oxygen or fluorine atoms as acceptors can play a crucial role in stabilizing the crystal structure. researchgate.net

Theoretical and Computational Studies on Ethyl 5 Bromo 2 Chloro 3 Fluorobenzoate

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Geometry Optimization and Conformational Analysis

A critical first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. nih.gov For Ethyl 5-bromo-2-chloro-3-fluorobenzoate, this would involve calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy structure.

Conformational analysis would also be essential, particularly concerning the orientation of the ethyl ester group relative to the aromatic ring. Rotation around the C(ring)-C(ester) and O-C(ethyl) bonds would lead to different conformers with varying energies. Identifying the global minimum energy conformer is crucial as it represents the most populated state of the molecule under normal conditions. csus.edu

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This data is illustrative and not based on actual calculations.)

| Parameter | Value |

| C-Br Bond Length (Å) | 1.90 |

| C-Cl Bond Length (Å) | 1.74 |

| C-F Bond Length (Å) | 1.35 |

| C=O Bond Length (Å) | 1.21 |

| C-O-C Bond Angle (°) | 115.0 |

| Dihedral Angle (Ring-Ester) (°) | 25.0 |

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution, Electrostatic Potential)

Once the optimized geometry is obtained, an analysis of the electronic structure provides a deeper understanding of the molecule's properties. This involves examining the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. nih.gov

Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. This is particularly important for understanding the effects of the electron-withdrawing halogen substituents on the aromatic ring.

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution, highlighting regions of positive and negative electrostatic potential. dntb.gov.ua For this compound, the MEP map would indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Electronic Properties of this compound (Note: This data is for exemplary purposes only.)

| Property | Value |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 2.8 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. pdx.eduresearchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uknsf.gov This would involve calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. Comparing these predicted shifts with experimental data is a powerful tool for structural elucidation.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. dntb.gov.ua This analysis helps in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretch of the ester group.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding UV-Vis absorption maxima (λmax). nih.gov This provides information about the electronic structure and the nature of the chromophores within the molecule.

Table 3: Sample Predicted Spectroscopic Data for this compound (Note: This data is hypothetical.)

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR (aromatic region, ppm) | 7.5 - 8.0 |

| ¹³C NMR (C=O, ppm) | 165.0 |

| IR (C=O stretch, cm⁻¹) | 1720 |

| UV-Vis λmax (nm) | 280 |

Reaction Pathway Modeling and Energy Profile Elucidation

Computational chemistry can also be employed to study the reactivity of this compound in various chemical transformations. This involves modeling the entire reaction pathway, from reactants to products, through the transition state.

Transition State Characterization for Synthetic and Transformative Reactions

For any proposed reaction involving this compound, such as nucleophilic aromatic substitution or hydrolysis of the ester, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Determining the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting the reaction rate.

Computational Prediction and Validation of Reaction Mechanisms

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for a reaction can be constructed. This energy profile provides a detailed picture of the reaction mechanism, allowing for the validation of proposed mechanisms or the prediction of new, more favorable pathways. For instance, computational modeling could be used to determine whether a particular substitution reaction proceeds via an SNAr mechanism or a benzyne (B1209423) intermediate.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Prediction

Theoretical and computational chemistry provide powerful tools for predicting the reactivity of molecules. For this compound, Molecular Electrostatic Potential (MEP) and Fukui function analyses offer insights into its electrophilic and nucleophilic sites, guiding the understanding of its chemical behavior.

The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrostatic interactions. In the case of this compound, the MEP map would be expected to show regions of negative potential (typically colored in shades of red and yellow) and regions of positive potential (typically colored in shades of blue). The regions of negative potential indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential are electron-deficient and are prone to nucleophilic attack. For this molecule, the negative potential is anticipated to be concentrated around the oxygen atoms of the ester group and the halogen atoms (bromine, chlorine, and fluorine) due to their high electronegativity. The positive potential is likely to be located around the hydrogen atoms of the ethyl group and the aromatic ring.

Fukui functions provide a more quantitative measure of the reactivity of different sites within a molecule. These functions are derived from conceptual density functional theory (DFT) and describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the Fukui function for electrophilic attack (f-) indicates the propensity of a site to donate an electron. For this compound, calculations would likely reveal that the carbonyl carbon of the ester group has a high f+ value, making it a prime target for nucleophiles. The aromatic carbon atoms, particularly those influenced by the electron-withdrawing effects of the halogens, would also be of interest. The f- values would likely be highest on the halogen atoms and the oxygen atoms, indicating their susceptibility to electrophilic attack.

Together, MEP and Fukui function analyses provide a comprehensive picture of the predicted reactivity of this compound, highlighting the specific atomic sites where electrophilic and nucleophilic reactions are most likely to occur.

Interactive Data Table: Predicted Reactive Sites in this compound

| Reactive Site | Predicted Type of Attack | Governing Factors |

| Carbonyl Carbon (Ester) | Nucleophilic | High positive charge, High f+ value |

| Aromatic Ring Carbons | Electrophilic/Nucleophilic | Influence of halogen substituents |

| Oxygen Atoms (Ester) | Electrophilic | High negative potential, High f- value |

| Halogen Atoms (Br, Cl, F) | Electrophilic | High electronegativity, High f- value |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide detailed insights into conformational dynamics and the influence of the solvent environment.

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses several rotatable bonds, primarily within the ethyl ester group. MD simulations would reveal the preferred conformations of this group relative to the aromatic ring and the energetic barriers between different conformational states. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or enzyme active sites. The simulations would likely show that the ethyl group is not static but rather samples a range of conformations, with some being more energetically favorable than others.

Furthermore, MD simulations are invaluable for studying the effects of solvents on the structure and behavior of this compound. By explicitly including solvent molecules (such as water, ethanol, or dimethyl sulfoxide) in the simulation box, it is possible to observe how the solvent interacts with the solute molecule. These simulations can reveal the formation of solvation shells around different parts of the molecule, such as the polar ester group and the halogen atoms. The nature and extent of these solvation shells can significantly impact the molecule's solubility, stability, and reactivity. For instance, in a polar protic solvent like water, hydrogen bonding interactions between the solvent and the ester oxygen atoms would be expected. In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces.

The insights gained from MD simulations on conformational dynamics and solvent effects are critical for predicting the behavior of this compound in different chemical and biological environments. This knowledge can inform the design of experiments and the development of applications for this compound.

Interactive Data Table: Key Parameters from a Hypothetical Molecular Dynamics Simulation

| Parameter | Description | Potential Findings for this compound |

| Dihedral Angle Distribution | Distribution of torsion angles for key rotatable bonds | Preferred orientation of the ethyl ester group relative to the aromatic ring. |

| Radial Distribution Function | Probability of finding a solvent molecule at a certain distance from a solute atom | Structure of the solvation shells around the ester group and halogen atoms. |

| Root Mean Square Deviation (RMSD) | Measure of the average distance between the atoms of superimposed structures | Conformational stability of the molecule over the simulation time. |

| Hydrogen Bond Analysis | Identification and lifetime of hydrogen bonds | Extent of hydrogen bonding between the solute and protic solvents. |

Applications and Synthetic Utility of Ethyl 5 Bromo 2 Chloro 3 Fluorobenzoate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Chemical Scaffolds

The strategic placement of bromo, chloro, and fluoro substituents on the ethyl benzoate (B1203000) core makes Ethyl 5-bromo-2-chloro-3-fluorobenzoate a highly sought-after intermediate for the synthesis of intricate chemical scaffolds. The differential reactivity of the halogen atoms allows for sequential and site-selective cross-coupling reactions, which are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The bromine atom, being the most reactive among the halogens in many catalytic cycles, can be selectively targeted in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of a wide array of aryl, alkynyl, and amino groups at the 5-position. Subsequently, the less reactive chlorine atom can be subjected to functionalization under more forcing reaction conditions, providing a pathway to disubstituted derivatives with a high degree of control over the final structure. This stepwise approach is crucial for the construction of complex biaryl and heterocyclic systems that are prevalent in medicinally active compounds and functional materials.

Utilization in the Synthesis of Diverse Organic Molecules with Tailored Functionalities

This compound serves as a crucial starting material for the synthesis of a variety of organic molecules with specific, tailored functionalities. A significant application lies in the pharmaceutical industry, where its parent acid, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the synthesis of hypoglycemic drugs. google.comepo.orgscribd.com For instance, this structural motif is integral to the creation of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are used in the treatment of type 2 diabetes. google.comepo.org The synthesis of these complex drugs often involves the transformation of the ethyl ester into the corresponding acid, followed by a series of coupling and functional group interconversion steps.

Beyond its role in medicinal chemistry, this compound is also a valuable precursor for the synthesis of agrochemicals and other specialty chemicals. smolecule.com The presence of multiple halogen atoms on the aromatic ring can enhance the biological activity and metabolic stability of the final products. The ester functionality provides a handle for further chemical modifications, such as reduction to an alcohol or hydrolysis to the corresponding carboxylic acid, thereby expanding the range of accessible derivatives. smolecule.com

Below is a representative table of reaction types that can be employed to functionalize this compound, leading to a diverse array of organic molecules.

| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group |

| Hydrolysis | Acid or base | Carboxylic acid |

| Reduction | Reducing agent (e.g., LiAlH4) | Hydroxymethyl group |

Contribution to the Development of New Catalytic Systems or Ligands

While primarily utilized as a building block in synthesis, the structural features of this compound and its derivatives also suggest their potential as precursors for the development of novel ligands for catalytic systems. The synthesis of phosphine (B1218219) ligands, which are crucial components of many transition metal catalysts, often involves the reaction of organometallic reagents with halophosphines or the coupling of aryl halides with phosphine sources. beilstein-journals.orgrsc.orgnih.govorganic-chemistry.org

The presence of multiple, electronically distinct halogen atoms on the aromatic ring of this compound offers opportunities for the regioselective introduction of phosphine groups. For example, selective lithiation or Grignard formation at the bromine position, followed by reaction with a chlorophosphine, could yield a monofunctionalized phosphine ligand. The remaining chloro and fluoro substituents can modulate the electronic properties of the resulting ligand, which in turn influences the activity and selectivity of the metal catalyst to which it is coordinated. The development of such tailored ligands is a key area of research in homogeneous catalysis, aiming to improve the efficiency and scope of chemical transformations. nih.govnih.govacs.org

Precursor for Advanced Materials (e.g., liquid crystals, polymers, dyes)

The unique combination of a rigid aromatic core, polar ester functionality, and multiple halogen substituents makes this compound an interesting candidate as a precursor for advanced materials. Although specific examples for this exact molecule are not yet prevalent in the literature, the structural motifs it contains are found in various functional materials.

Liquid Crystals: The synthesis of liquid crystalline materials often relies on molecules with anisotropic shapes, typically containing a rigid core with flexible peripheral chains. The fluorinated and chlorinated phenyl ring of this compound can serve as such a rigid core. beilstein-journals.org Further functionalization, for instance, by replacing the bromine atom with a longer alkyl or alkoxy chain via cross-coupling reactions, could lead to the formation of molecules with liquid crystalline properties.

Polymers: Functional aromatic polyesters and polyamides are known for their excellent thermal stability and mechanical properties. While direct polymerization of this ethyl ester is not typical, its corresponding di-functionalized derivatives could serve as monomers. For example, conversion of the bromine and chlorine atoms to other reactive groups, such as carboxylic acids or amines, would create a monomer suitable for polycondensation reactions. The incorporation of halogen atoms into the polymer backbone can enhance properties such as flame retardancy and modify the polymer's solubility and thermal behavior.

Dyes: Azo dyes, a major class of synthetic colorants, are synthesized through the coupling of a diazonium salt with an electron-rich coupling component. nih.govekb.egplantarchives.orgresearchgate.netnih.gov While this compound itself is not an azo dye, it can be converted into a precursor for one. For example, reduction of a nitro group, if introduced onto the ring, to an amine would provide a diazonium salt precursor. The halogen substituents on the aromatic ring would influence the color and lightfastness of the resulting dye.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Transformations

The multiple halogen substituents on the aromatic ring of ethyl 5-bromo-2-chloro-3-fluorobenzoate present both a challenge and an opportunity for catalytic transformations. Future research will likely focus on developing highly selective catalytic systems that can differentiate between the bromo, chloro, and fluoro groups, as well as the ethyl ester.

Cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A key area of investigation will be the design of palladium, nickel, or copper catalysts with tailored ligands that can achieve site-selective functionalization. The differing bond dissociation energies of C-Br, C-Cl, and C-F bonds provide a basis for this selectivity.

| Bond Type | Bond Dissociation Energy (kJ/mol) |

| C-Br | ~280 |

| C-Cl | ~340 |

| C-F | ~485 |

| (Note: These are average values and can vary based on the specific molecular environment.) |

The development of catalysts that can selectively activate the weaker C-Br bond while leaving the C-Cl and C-F bonds intact is a significant research avenue. Furthermore, catalytic systems that enable the sequential functionalization of the different halogen positions would be highly valuable for the synthesis of complex, multi-substituted aromatic compounds.

Development of Sustainable and Green Synthetic Routes for the Compound and its Derivatives

Traditional methods for the synthesis of halogenated aromatic compounds often involve harsh reaction conditions and the use of hazardous reagents. Future research will undoubtedly be directed towards the development of more sustainable and environmentally friendly synthetic routes for this compound and its derivatives.

This includes the exploration of:

Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives such as water, ionic liquids, or supercritical fluids.

Energy Efficiency: Utilizing microwave-assisted synthesis or continuous flow reactors to reduce reaction times and energy consumption. smolecule.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Biocatalysis: Employing enzymes, such as halogenases, for the selective introduction of halogen atoms onto the aromatic ring under mild conditions.

Investigation of Unprecedented Reactivity Pathways and Mechanistic Insights

The interplay of the electronic effects of the three different halogens and the ethyl ester group in this compound could lead to novel reactivity patterns. The electron-withdrawing nature of the halogens and the ester group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Future studies will likely focus on:

Mechanistic Elucidation: Detailed kinetic and computational studies to understand the mechanisms of various transformations, including the influence of each substituent on the reaction rates and regioselectivity.

Unconventional Transformations: Exploring reactions that go beyond standard cross-coupling and nucleophilic substitution, such as C-H activation and functionalization at the unsubstituted positions of the aromatic ring.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to access new reactivity pathways and enable transformations that are not feasible under thermal conditions.

Computational Design of Derivatives with Predictable Reactivity Profiles

Computational chemistry and molecular modeling are becoming increasingly powerful tools in predicting the properties and reactivity of molecules. For this compound and its potential derivatives, computational methods can be employed to:

Predict Reactivity: Use density functional theory (DFT) calculations to predict the most likely sites for electrophilic and nucleophilic attack, as well as the activation energies for various reactions.

Design Novel Derivatives: In silico design of derivatives with specific electronic and steric properties to achieve desired reactivity profiles for applications in materials science or medicinal chemistry.

Develop QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological activity or other properties, aiding in the rational design of new functional molecules.

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculation of electronic structure, bond energies, and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational analysis. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or other properties. |

Potential for Derivatization Towards Complex Natural Product Synthesis and Analogues

Polyhalogenated aromatic compounds are valuable starting materials for the synthesis of complex natural products and their analogues. The multiple functionalizable sites on this compound make it an attractive building block for the construction of intricate molecular architectures.

Future research in this area could involve:

Strategic Derivatization: Utilizing the selective functionalization of the different halogen positions to introduce key fragments required for the synthesis of a target natural product.

Synthesis of Analogues: Creating a library of analogues of biologically active natural products by introducing different substituents at the halogen positions to probe structure-activity relationships.

Development of Novel Scaffolds: Using the polyhalogenated ring as a scaffold to build novel three-dimensional molecular structures with potential applications in drug discovery and materials science.

Q & A

Basic: What synthetic strategies are effective for preparing Ethyl 5-bromo-2-chloro-3-fluorobenzoate, and how can regioselectivity be controlled?

Answer:

The synthesis typically involves esterification of the corresponding benzoic acid derivative. For example, nucleophilic substitution or halogenation steps may precede ester formation. A documented method (Example 234 in ) uses sodium carbonate (Na₂CO₃) in ethanol (EtOH) to mediate reactions involving halogenated benzaldehydes and thiols. To ensure regioselectivity, steric and electronic effects of substituents must be considered. For instance, the bromo and chloro groups at positions 5 and 2 direct further functionalization via their meta- and para-directing effects. Reaction optimization (temperature, solvent polarity, and base strength) is critical to minimize byproducts like dihalogenated impurities .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound when NMR data is inconclusive?

Answer:

Single-crystal X-ray diffraction (SC-XRD) using software like SHELXL ( ) provides unambiguous structural determination. For halogenated aromatic esters, heavy atoms (Br, Cl) enhance diffraction contrast. SHELXL refines positional and thermal displacement parameters, resolving ambiguities in substituent orientation or disorder. For example, demonstrates how SHELX refines chloro-fluoro-biphenyl esters, validating bond angles and torsional strain caused by halogen proximity. When NMR signals overlap (e.g., fluorine-19 vs. proton signals), SC-XRD complements spectroscopic data by directly visualizing the spatial arrangement of substituents .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key features should researchers prioritize?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify ester (COOEt) protons (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃) and aromatic protons influenced by electron-withdrawing halogens (deshielding).

- ¹⁹F NMR : Detect the fluorine substituent (δ ~-110 to -120 ppm for meta-fluorine).

- Mass Spectrometry (MS) : Look for molecular ion peaks (M⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) and chlorine (3:1 ratio for ³⁵Cl/³⁷Cl).

- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹.

Comparative data from structurally similar esters (e.g., methyl 2-bromo-5-chlorobenzoate in ) can validate spectral assignments .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

The bromine at position 5 is more reactive in Suzuki-Miyaura couplings than chlorine or fluorine due to lower bond dissociation energy. However, steric hindrance from the ortho-chloro and meta-fluoro substituents may slow transmetallation. A study using boronic acids () shows that electron-deficient aryl halides require Pd catalysts with bulky ligands (e.g., SPhos) to enhance oxidative addition. Computational modeling (DFT) can predict activation barriers, while kinetic experiments under inert atmospheres (e.g., N₂) minimize side reactions. Contrasting reactivity with analogs (e.g., ’s methyl esters) reveals how ester groups modulate electron density .

Basic: What purification methods are recommended to isolate this compound from common synthetic byproducts?

Answer:

- Recrystallization : Use solvents like ethanol or hexane/ethyl acetate mixtures to exploit solubility differences.

- Column Chromatography : Employ silica gel with gradients of nonpolar (hexane) to polar (ethyl acetate) solvents. Halogenated compounds often elute later due to higher polarity.

- HPLC : For high-purity requirements, reverse-phase C18 columns with acetonitrile/water mobile phases separate halogenated isomers.

highlights Na₂CO₃ use to neutralize acidic byproducts, improving yield and purity during workup .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental data for the electronic properties of this compound?

Answer:

Discrepancies often arise from solvent effects, crystal packing forces, or approximations in density functional theory (DFT). For example:

- UV-Vis Spectroscopy : Compare experimental λ_max with TD-DFT calculations (including solvent models like PCM).